molecular formula C10H19N3 B13305802 N-Hexyl-1-methyl-1H-pyrazol-3-amine

N-Hexyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13305802
M. Wt: 181.28 g/mol
InChI Key: GIGAXSBAMCBSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-1-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H19N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexyl halides under basic conditions. The reaction can be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

  • Dissolve 1-methyl-1H-pyrazol-3-amine in ethanol or DMSO.
  • Add hexyl halide (e.g., hexyl bromide) to the solution.
  • Add a base such as sodium hydroxide or potassium carbonate to the mixture.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and extract the product using an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hexyl-1-methyl-1H-pyrazol-3-one, while reduction could produce this compound derivatives with different degrees of saturation .

Scientific Research Applications

N-Hexyl-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hexyl and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s solubility, reactivity, and binding affinity to molecular targets, making it a valuable intermediate in various chemical and pharmaceutical applications .

Biological Activity

N-Hexyl-1-methyl-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyrazole derivative characterized by its unique structure, which contributes to its biological properties. The compound's structure allows it to interact with various biological targets, making it a versatile candidate in drug development.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The compound has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts on certain kinases, demonstrating selective inhibition which can lead to altered cell cycle dynamics.
  • Receptor Interaction: It interacts with receptor sites, potentially influencing neurotransmission and other receptor-mediated processes.

Biological Activity Overview

This compound exhibits a range of biological activities that are summarized in the following table:

Activity Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines (e.g., HeLa, A549)
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production
NeuroprotectivePotentially protects against neurodegeneration through kinase modulation
AntimicrobialShows activity against various bacterial strains

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Anticancer Activity:
    • A study demonstrated that the compound significantly reduced cell viability in cancer cell lines such as HeLa and A549 with IC50 values indicating potent cytotoxicity. The mechanism was linked to G2/M phase cell cycle arrest and apoptosis induction through p27 regulation .
  • Anti-inflammatory Effects:
    • Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in conditions characterized by chronic inflammation.
  • Neuroprotective Properties:
    • Investigations into the neuroprotective effects revealed that the compound could mitigate neuronal damage in models of oxidative stress, potentially through modulation of kinase activity related to neurodegenerative diseases .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-hexyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-3-4-5-6-8-11-10-7-9-13(2)12-10/h7,9H,3-6,8H2,1-2H3,(H,11,12)

InChI Key

GIGAXSBAMCBSDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NN(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.